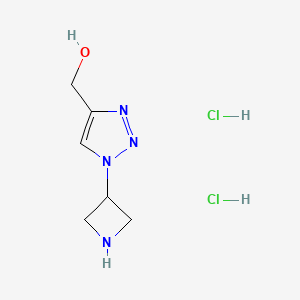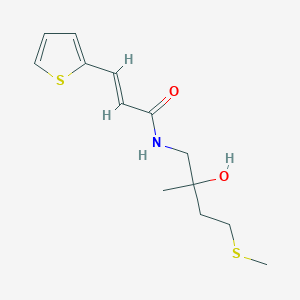
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide, also known as HMBTA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. HMBTA is a member of the acrylamide family and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Molecular Rearrangements
- O,N and N,N Double Rearrangement : This compound undergoes unique chemical rearrangements. For instance, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide condenses with benzoic acid to yield specific rearranged products, demonstrating its reactivity and potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
2. Material Science and Engineering
- Synthesis of Novel Derivatives : A study involved the synthesis of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, indicating the compound's utility in creating new materials with potential applications in various industries (Bondock, Nasr, Zaghary, et al., 2014).
3. Photovoltaic and Solar Cell Applications
- Organic Sensitizers for Solar Cells : The compound's derivatives have been used in the molecular engineering of organic sensitizers for solar cell applications, demonstrating high efficiency in photon conversion (Kim, Lee, Kang, et al., 2006).
4. Polymer Chemistry and Chiral Recognition
- Optically Active Polyacrylamides : Derivatives of this compound have been used in creating optically active polyacrylamides, influencing both chiroptical properties and chiral recognition, which is significant in polymer chemistry (Lu, Lou, Hu, et al., 2010).
5. Corrosion Inhibition
- Corrosion Inhibitors in Nitric Acid Solutions : Certain acrylamide derivatives, including those related to the queried compound, have been explored as effective corrosion inhibitors for metals in acidic environments, demonstrating the compound's practical applications in industrial settings (Abu-Rayyan, Al Jahdaly, AlSalem, et al., 2022).
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-13(16,7-9-17-2)10-14-12(15)6-5-11-4-3-8-18-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJIACPYMFRHM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C=CC1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNC(=O)/C=C/C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

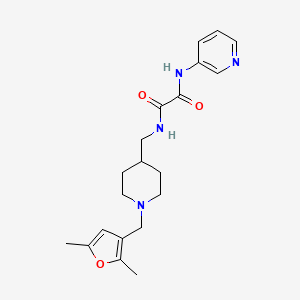
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
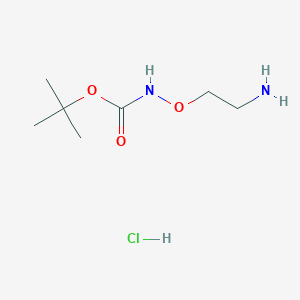
![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
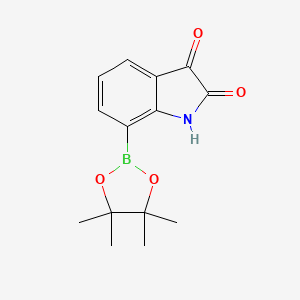
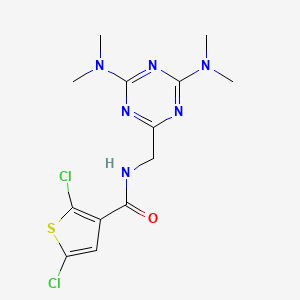
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
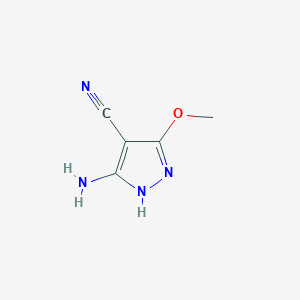
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
